molecular formula C8H7N3O2 B1311892 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 190381-51-2

5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No.: B1311892
CAS No.: 190381-51-2
M. Wt: 177.16 g/mol
InChI Key: IKILTTJLBLGUNP-UHFFFAOYSA-N
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Description

5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyrazine ring, with a carboxylic acid group attached at the second position

Mechanism of Action

Target of Action

It’s known that imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . This suggests that the compound might interact with targets related to the tuberculosis pathogen.

Mode of Action

Imidazo[1,2-a]pyridines have been noted for their wide range of applications in medicinal chemistry . They are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Given the potential antituberculosis activity of related compounds , it’s plausible that the compound could affect pathways related to the survival and replication of the tuberculosis pathogen.

Pharmacokinetics

The compound’s predicted density is 149±01 g/cm3 , which might influence its bioavailability and distribution within the body.

Result of Action

Given the potential antituberculosis activity of related compounds , it’s plausible that the compound could have a significant impact on the survival and replication of the tuberculosis pathogen.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2,5-dimethylpyrazine with formamide under acidic conditions, followed by cyclization and oxidation steps. Another approach includes the use of multicomponent reactions involving pyrazine derivatives and suitable aldehydes or ketones .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted derivatives of the parent compound .

Scientific Research Applications

5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid exhibits unique properties due to the specific positioning of the carboxylic acid group and the fused ring structure.

Properties

IUPAC Name

5-methylimidazo[1,2-a]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-9-3-7-10-6(8(12)13)4-11(5)7/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKILTTJLBLGUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=NC(=CN12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid
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Reactant of Route 3
5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid
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5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid
Reactant of Route 5
5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid
Reactant of Route 6
5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid

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